(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
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Overview
Description
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is a complex organic compound with the molecular formula C28H46N2O8S and a molecular weight of 570.74 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves multiple steps The synthetic route typically starts with the protection of the amino group using a t-Boc (tert-butoxycarbonyl) groupThe final step involves the sulfonation of methionine and esterification with isopropyl alcohol . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Mechanism of Action
The mechanism of action of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is unique due to its specific structure and functional groups. Similar compounds include:
- **(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester .
- 1,4,5-substituted 1,2,3-triazole analogues .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C28H46N2O8S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33) |
InChI Key |
XSTLYYSUOLGWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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